N-(1-benzyl-1H-pyrazol-3-yl)-N'-(2,4-dichlorophenyl)thiourea
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-N'-(2,4-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C17H14Cl2N4S and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0316230 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Thiourea derivatives, including compounds structurally related to N-(1-benzyl-1H-pyrazol-3-yl)-N'-(2,4-dichlorophenyl)thiourea, have been synthesized and characterized, showcasing their potential in various chemical reactions. One study discusses the one-pot synthesis and crystal structure characterization of thiourea derivatives containing pyrazole rings, highlighting the methodological advancements in thiourea synthesis (Zhang et al., 2011).
Anticancer Activity
Thiourea derivatives have shown promise in anticancer research. A study synthesizing novel organic-based compounds, including acyl thiourea derivatives with pyrazole moieties, revealed significant toxicity against human colon, liver, and leukemia cancer cell lines (Koca et al., 2013). This indicates the potential of these compounds in developing cancer treatments.
Antidiabetic Agents
The synthesis of fluorinated pyrazoles and thiourea derivatives as potential antidiabetic agents showcases another important application. Preliminary screenings of these compounds have indicated significant antidiabetic activity, suggesting their utility in the treatment of diabetes (Faidallah et al., 2016).
Antiallergy Agents
Thiourea derivatives have also been explored for their antiallergy activity. A series of N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested, with some analogues showing potent antiallergy effects in the rat PCA model, indicating their potential as orally active antiallergy agents (Hargrave et al., 1983).
Properties
IUPAC Name |
1-(1-benzylpyrazol-3-yl)-3-(2,4-dichlorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4S/c18-13-6-7-15(14(19)10-13)20-17(24)21-16-8-9-23(22-16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKFFTDDSHUGFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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